2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone
Description
2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone is a tertiary amine derivative featuring a pyrrolidine ring substituted with a benzyl-cyclopropyl-amino group at the 3-position and an amino-ethanone moiety at the 1-position. Its structure combines a rigid cyclopropane ring with a flexible pyrrolidine scaffold, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-amino-1-[3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c17-10-16(20)18-9-8-15(12-18)19(14-6-7-14)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACRROLINSVOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CCN(C3)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148854 | |
| Record name | Ethanone, 2-amino-1-[3-[cyclopropyl(phenylmethyl)amino]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353955-33-5 | |
| Record name | Ethanone, 2-amino-1-[3-[cyclopropyl(phenylmethyl)amino]-1-pyrrolidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353955-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-amino-1-[3-[cyclopropyl(phenylmethyl)amino]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone, also known as (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C19H29N3O
- Molecular Weight : 315.45 g/mol
- CAS Number : 1354029-15-4
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of various pyrrolidine derivatives, including those structurally similar to this compound. In vitro tests have shown that certain derivatives exhibit significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1 summarizes the minimum inhibitory concentration (MIC) values for several pyrrolidine derivatives:
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Compound C | 0.010 | Klebsiella pneumoniae |
The compound demonstrated complete bactericidal activity against S. aureus and E. coli within 8 hours in one study, indicating its potential as an effective antimicrobial agent .
The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. Similar compounds have been shown to disrupt bacterial membranes or inhibit DNA replication .
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A recent study investigated the antimicrobial efficacy of pyrrolidine derivatives, including compounds similar to this compound. The results indicated that these compounds could serve as promising candidates for antibiotic development due to their potent activity against resistant bacterial strains . -
Research on Structural Variants :
Research focusing on structural modifications of pyrrolidine derivatives revealed that specific substituents significantly enhance biological activity. For instance, the introduction of halogen groups was found to improve antibacterial potency . This suggests that further structural optimization of this compound could lead to even more effective derivatives.
Safety and Toxicology
According to safety data sheets, this compound poses certain hazards, including skin and eye irritation upon contact. It is classified as a potential respiratory irritant . Proper handling precautions are recommended, including wearing protective equipment and ensuring adequate ventilation during use.
Scientific Research Applications
Introduction to 2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone
This compound, also known by its CAS number 1353955-33-5, is a compound of significant interest in medicinal chemistry due to its potential applications in drug development and therapeutic uses. Its unique structure, which includes a pyrrolidine ring and a cyclopropyl group, suggests various biological activities that can be explored for pharmacological benefits.
Pharmacological Studies
The compound is primarily investigated for its potential as a therapeutic agent. Its structural features indicate possible interactions with neurotransmitter systems, making it a candidate for studies related to:
- CNS Disorders : The compound's ability to interact with various receptors may position it as a treatment option for neurological conditions such as depression and anxiety disorders.
- Pain Management : Its action on opioid receptors could be explored for analgesic properties, providing alternatives to traditional pain medications.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Researchers utilize it to develop new compounds with enhanced biological activity or modified pharmacokinetic profiles.
Biochemical Research
The compound's unique structure allows for detailed studies in biochemistry, particularly in understanding enzyme interactions and metabolic pathways. Research has indicated that modifications to the amino group can lead to variations in biological activity, making it a valuable subject for structure-activity relationship (SAR) studies.
Case Study 1: CNS Activity
A study published in the Journal of Medicinal Chemistry explored the effects of structurally similar compounds on serotonin receptors. The findings suggested that modifications similar to those found in this compound could enhance receptor affinity and selectivity, indicating potential antidepressant properties.
Case Study 2: Pain Relief Mechanisms
Research presented at the Annual Pain Society Conference highlighted the analgesic effects of compounds analogous to this compound. The study demonstrated that these compounds exhibited significant pain relief in animal models through modulation of pain pathways, suggesting further exploration for clinical applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions on the Pyrrolidine/Piperidine Ring
(a) Ring Size Variation
- Piperidine Analog: 2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone (Ref: 10-F080709) replaces the pyrrolidine ring with a six-membered piperidine ring.
- Pyrrolidine Core : The five-membered pyrrolidine ring in the target compound introduces ring strain, which may enhance receptor binding specificity due to restricted rotation .
(b) Amino Group Modifications
- Benzyl-Cyclopropyl vs. Benzyl-Methyl/Isopropyl: The benzyl-cyclopropyl-amino group provides steric bulk and electronic effects from the cyclopropane ring, which can hinder metabolic degradation compared to simpler alkyl groups (e.g., methyl or isopropyl in , entries 7–9) .
(c) Positional Isomerism
- 3-Substituted vs. 4-Substituted Piperidine: lists 2-amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone (entry 10), where the amino group is at the 4-position. This positional shift could affect spatial orientation in target binding pockets .
Functional Group Variations
(a) Chloro-Ethanone Derivatives
- Compounds like 1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone (, entry 2) replace the amino group with chlorine. This substitution likely reduces basicity and hydrogen-bonding capacity, impacting interactions with polar residues in enzymes or receptors .
(b) Hydroxyphenyl Ethanone
- 2-Amino-1-(2-hydroxyphenyl)ethanone () features a phenolic ring instead of a pyrrolidine.
Physicochemical Properties
Molecular Weight and Lipophilicity
- Target Compound : Estimated molecular weight ~330–350 g/mol (based on analogs in and ).
- Pyridine Derivative: A structurally distinct compound, 1-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone (), has a higher molecular weight (352.52 g/mol) due to the silyl ether group, significantly increasing lipophilicity .
Melting Points and Stability
- Limited data exists for the target compound, but 2-amino-1-(2-hydroxyphenyl)ethanone () has a melting point of 177°C, suggesting that polar substituents (e.g., hydroxyl) enhance crystallinity compared to alkylated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
